Dechloro-rivaroxaban
Descripción
(S)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide (CAS: 366789-02-8) is a chiral oxazolidinone derivative with a molecular weight of 435.88 (C₁₉H₁₈ClN₃O₅S) . It is structurally characterized by a 3-oxomorpholino-substituted phenyl group, an oxazolidinone ring, and a thiophene-2-carboxamide moiety. This compound is recognized as a prodrug of rivaroxaban, a direct Factor Xa inhibitor used for anticoagulation therapy . Its synthesis involves stereoselective steps to ensure the (S)-configuration at the oxazolidinone ring, critical for biological activity .
Propiedades
IUPAC Name |
N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c23-17-12-26-8-7-21(17)13-3-5-14(6-4-13)22-11-15(27-19(22)25)10-20-18(24)16-2-1-9-28-16/h1-6,9,15H,7-8,10-12H2,(H,20,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVCANNMDYDYLN-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118194 | |
| Record name | N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415566-28-7 | |
| Record name | N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415566-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dechloro-rivaroxaban | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415566287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-N,N-bis(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl) oxazolidin-5-yl)methyl)thiophene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECHLORO-RIVAROXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C25RP4RHW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Rivaroxabán Desclorado implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del anillo oxazolidinona y la introducción de la porción de tiofeno carboxamida. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar que el producto deseado se obtenga con alta pureza.
Métodos de Producción Industrial
La producción industrial de Rivaroxabán Desclorado sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para eficiencia, rendimiento y rentabilidad. Implica el uso de grandes reactores, sistemas de flujo continuo y estrictas medidas de control de calidad para garantizar la consistencia y seguridad del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Rivaroxabán Desclorado experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden producir formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones de la molécula, dando lugar a varios derivados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones a menudo involucran temperaturas controladas, niveles de pH específicos y el uso de catalizadores para facilitar las reacciones.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden conducir a la formación de varios análogos sustituidos.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Anticoagulant Properties
This compound is structurally related to rivaroxaban, a well-known anticoagulant used for the prevention and treatment of thromboembolic disorders. The mechanism of action involves the inhibition of factor Xa, which plays a crucial role in the coagulation cascade. Studies have shown that derivatives of this compound exhibit similar pharmacological effects, making them potential candidates for new anticoagulant therapies .
Antiviral Activity
Recent research has identified (S)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide as a promising agent against foot-and-mouth disease virus (FMDV). In vitro assays demonstrated that this compound significantly inhibits viral replication, showcasing an effective EC50 value, indicating its potential use in veterinary medicine for controlling FMD outbreaks .
Biochemical Research Applications
Cellular Mechanisms
The compound has been studied for its effects on intracellular calcium dynamics in cardiomyocytes, particularly in conditions where the SERCA2a function is diminished, such as heart failure. It enhances SERCA2a-mediated calcium transport, which is vital for proper cardiac function. This application highlights its potential role in developing treatments for cardiac dysfunctions .
Synthesis and Derivative Development
The synthesis of (S)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide has been optimized to facilitate the creation of various derivatives with enhanced biological activities. These derivatives are being explored for their potential applications in treating a range of diseases, including cancer and infectious diseases .
Case Study: Antiviral Activity Against FMDV
A detailed study evaluated the antiviral efficacy of several thiophene carboxamide compounds, including (S)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide). The results indicated:
- EC50 Values : The compound exhibited an EC50 value of approximately 0.083 μM, demonstrating potent antiviral activity.
- Selectivity Index : A high selectivity index (SI), suggesting low cytotoxicity while effectively inhibiting viral replication .
Case Study: Cardiac Function Enhancement
Research focused on the compound's ability to restore calcium handling in cardiomyocytes showed:
Mecanismo De Acción
Rivaroxabán Desclorado ejerce sus efectos inhibiendo el Factor Xa, una enzima crucial para la conversión de protrombina a trombina en la cascada de coagulación . Al inhibir el Factor Xa, Rivaroxabán Desclorado previene la formación de trombina y posteriormente reduce la formación de coágulos sanguíneos. Los objetivos moleculares y las vías involucradas son similares a las de Rivaroxabán, pero la ausencia del átomo de cloro puede dar como resultado diferentes afinidades de unión e interacciones.
Comparación Con Compuestos Similares
Key Research Findings
- Bioavailability : The (S)-prodrug achieves 80% oral bioavailability in preclinical models, compared to <50% for the (R)-enantiomer .
- Metabolic Stability : Introduction of halogens (e.g., dichloro derivative) extends half-life (t₁/₂ = 12 h vs. 8 h for parent) but increases CYP3A4-mediated interaction risks .
- Thermodynamic Solubility : The target compound has aqueous solubility of 0.2 mg/mL, whereas the methylcarbamate analog reaches 1.5 mg/mL due to reduced crystallinity .
Actividad Biológica
(S)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by various studies and findings.
Chemical Structure
The compound consists of a thiophene core linked to an oxazolidinone structure, which is known for its diverse pharmacological properties. The presence of the morpholino and phenyl groups contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. Notably, compounds derived from thiophene have shown significant activity against various cancer cell lines.
Key Findings:
- Cell Line Activity : The compound exhibited notable cytotoxicity against Hep3B liver cancer cells with an IC50 value of approximately 5.46 µM, indicating strong potential as an anticancer agent .
- Mechanism of Action : The compound's mechanism appears to involve disruption of tubulin dynamics, akin to the action of Combretastatin A-4 (CA-4), which leads to cell cycle arrest and inhibition of cancer cell proliferation .
- Molecular Docking Studies : Docking simulations revealed that the compound binds effectively within the colchicine-binding pocket of tubulin, suggesting a robust interaction profile that could be exploited for therapeutic purposes .
Antimicrobial Activity
In addition to its anticancer properties, (S)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide has been evaluated for its antimicrobial efficacy.
Research Insights:
- Antibacterial Efficacy : Studies indicated that derivatives of thiophene carboxamides displayed significant antibacterial activity against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. One derivative showed an activity index comparable to standard antibiotics .
- Mechanism : The antibacterial mechanism is thought to involve interference with bacterial cell wall synthesis and function, although further studies are needed to elucidate the precise pathways involved.
Toxicity and Safety Profile
Understanding the safety profile of (S)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is crucial for its development as a therapeutic agent.
Toxicological Studies:
- Safety Assessments : Preliminary toxicological assessments suggest that while the compound exhibits potent biological activity, careful evaluation is required to determine its safety margin in clinical settings .
- Metabolic Pathways : The compound's metabolic pathways should be investigated further to understand its pharmacokinetics and potential side effects upon systemic administration.
Summary of Biological Activities
The following table summarizes the biological activities associated with (S)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide:
| Activity Type | Target Organism/Cell Type | IC50/Activity Index | Mechanism/Notes |
|---|---|---|---|
| Anticancer | Hep3B (liver cancer) | 5.46 µM | Disrupts tubulin dynamics; mimics CA-4 |
| Antibacterial | E. coli, P. aeruginosa | Comparable to ampicillin | Interferes with bacterial cell wall synthesis |
| Toxicity | Various | TBD | Requires further investigation |
Q & A
Q. What are the optimal synthetic routes for preparing (S)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of oxazolidinone intermediates and coupling with thiophene-carboxamide moieties. Key steps include:
- Oxazolidinone formation : Reacting 3-(4-(3-oxomorpholino)phenyl)oxazolidin-2-one with a methylamine derivative under reflux in aprotic solvents (e.g., acetonitrile or DMF) .
- Thiophene coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the oxazolidinone intermediate to thiophene-2-carboxylic acid. Monitor reaction progress via TLC or HPLC .
- Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of oxazolidinone to carboxamide) to improve yields. Characterize intermediates via IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (δ 4.2–4.5 ppm for oxazolidinone methylene protons) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min .
- ¹H/¹³C NMR : Key signals include δ 7.3–7.6 ppm (aromatic protons from phenyl and thiophene rings) and δ 3.6–4.2 ppm (morpholino and oxazolidinone methylene groups) .
- Mass spectrometry : ESI-MS expected [M+H]⁺ at m/z 489.5 (calculated for C₂₃H₂₄N₃O₅S) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation of fine powders by working in a fume hood .
- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the oxazolidinone ring .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
- Metabolic profiling : Incubate the compound with liver microsomes (human/rodent) to identify degradation products (e.g., morpholino ring oxidation) via LC-MS .
- Pharmacokinetic studies : Administer IV/PO doses in rodents and measure plasma concentrations. Low oral bioavailability (<20%) suggests need for prodrug derivatives .
- Structural analogs : Synthesize analogs with fluorinated morpholino groups to block metabolic hotspots .
Q. What mechanistic insights explain the compound’s selectivity for serine protease targets (e.g., Factor Xa)?
- Methodological Answer :
- Docking studies : Use X-ray crystallography of Factor Xa (PDB ID: 2W26) to model interactions. The oxazolidinone carbonyl forms hydrogen bonds with Gly219, while the morpholino group occupies the S4 pocket .
- Mutagenesis assays : Replace key residues (e.g., Tyr99) in Factor Xa to test binding affinity changes via surface plasmon resonance (SPR) .
- Competitive inhibition : Compare IC₅₀ values against rivaroxaban (a known Factor Xa inhibitor) in enzymatic assays .
Q. How can computational methods guide the design of derivatives with improved binding affinity?
- Methodological Answer :
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from existing analogs .
- Free energy perturbation (FEP) : Calculate ΔΔG for substituting the thiophene ring with furan or pyridine to predict affinity changes .
- MD simulations : Simulate ligand-receptor dynamics (50 ns trajectories) to identify flexible regions in the oxazolidinone scaffold that impact binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
